An In-depth Technical Guide to the Chemical and Biological Profile of Goniotriol
An In-depth Technical Guide to the Chemical and Biological Profile of Goniotriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activities, and potential mechanisms of action of Goniotriol, a naturally occurring styryl-lactone with demonstrated cytotoxic properties. The information is curated for researchers in oncology, natural product chemistry, and drug development.
Chemical Structure and Properties
Goniotriol is a styryl-lactone, a class of natural products characterized by a lactone ring attached to a styryl group. Its chemical identity has been established through various spectroscopic methods and confirmed by X-ray crystallography.
Table 1: Chemical and Physical Properties of Goniotriol
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one | [1] |
| Molecular Formula | C₁₃H₁₄O₅ | [1][2][3] |
| Molecular Weight | 250.25 g/mol | [1] |
| CAS Number | 96405-62-8 | |
| Appearance | White to off-white solid powder | |
| Natural Sources | Goniothalamus giganteus, Goniothalamus amuyon, Goniothalamus griffithii, Goniothalamus laoticus | |
| Synonyms | (+)-Goniotriol, 6-(7,8-dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone |
Biological Activities and Cytotoxicity
Goniotriol has demonstrated a range of biological activities, most notably its cytotoxicity against various human cancer cell lines. It also exhibits antimycobacterial and antiplasmodial properties.
Table 2: Cytotoxicity of Goniotriol against Human Cancer Cell Lines
| Cell Line | Cancer Type | ED₅₀ (µg/mL) | IC₅₀ (µg/mL) | Reference(s) |
| KB | Oral Epidermoid Carcinoma | 6.23 | 0.4 - 22.7 | |
| P-388 | Murine Leukemia | 1.38 | - | |
| A-549 | Lung Carcinoma | 4.12 | - | |
| HT-29 | Colon Adenocarcinoma | 4.89 | - | |
| HL-60 | Promyelocytic Leukemia | 2.31 | - | |
| BC1 | Breast Cancer | - | 0.4 - 22.7 | |
| NCI-H187 | Small Cell Lung Cancer | - | 0.4 - 22.7 | |
| MCF-7 | Breast Adenocarcinoma | - | 0.4 - 22.7 |
Table 3: Antimycobacterial and Antiplasmodial Activities of Goniotriol
| Organism | Activity | MIC (µg/mL) | IC₅₀ (µg/mL) | Reference(s) |
| Mycobacterium tuberculosis | Antimycobacterial | 100 | - | |
| Plasmodium falciparum | Antiplasmodial | - | 2.6 |
Potential Mechanisms of Action: Signaling Pathways
While direct mechanistic studies on Goniotriol are limited, the biological activities of the broader styryl-lactone class, particularly the closely related compound Goniothalamin, have been investigated. These studies suggest that Goniotriol likely exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, involving multiple signaling pathways.
Induction of Apoptosis
Goniotriol is presumed to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed apoptotic signaling pathways induced by Goniotriol.
Cell Cycle Arrest
Styryl-lactones are known to interfere with the cell cycle progression in cancer cells, leading to arrest at specific checkpoints, which prevents cell proliferation.
Caption: Putative mechanism of Goniotriol-induced cell cycle arrest.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of Goniotriol, based on standard methodologies in the field.
Isolation of Goniotriol from Plant Material
A typical isolation procedure involves extraction and chromatographic separation.
Caption: General workflow for the isolation of Goniotriol.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
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Treatment: Treat the cells with various concentrations of Goniotriol (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antiplasmodial Assay (SYBR Green I-based Assay)
This assay is used to determine the inhibitory effect of compounds on the in vitro growth of Plasmodium falciparum.
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Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes.
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Drug Plating: Serially dilute Goniotriol in a 96-well plate.
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Infection: Add the parasitized erythrocytes to the wells and incubate under appropriate conditions (e.g., 5% CO₂, 5% O₂, 90% N₂) for 72 hours.
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Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.
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Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The intensity correlates with the amount of parasitic DNA, and thus, parasite growth.
Antimycobacterial Assay (Microplate Alamar Blue Assay - MABA)
This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
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Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis.
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Drug Plating: Serially dilute Goniotriol in a 96-well plate containing appropriate culture medium.
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Inoculation: Add the mycobacterial inoculum to each well.
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Incubation: Incubate the plates for several days.
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Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.
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Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Conclusion and Future Directions
Goniotriol is a promising natural product with significant cytotoxic activity against a range of cancer cell lines. While its precise molecular targets and signaling pathways are yet to be fully elucidated, evidence from related styryl-lactones strongly suggests that it induces apoptosis and cell cycle arrest. Further research is warranted to:
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Elucidate the specific molecular targets of Goniotriol.
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Conduct in-depth studies on its effects on various signaling pathways in different cancer types.
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Evaluate its in vivo efficacy and safety in preclinical animal models.
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Explore its potential as a lead compound for the development of novel anticancer agents.
This technical guide provides a foundation for researchers to further investigate the therapeutic potential of Goniotriol. The provided data and proposed mechanisms of action can guide future experimental designs aimed at fully characterizing this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
